molecular formula C10H8N2O3 B1644130 9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid CAS No. 51991-93-6

9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B1644130
CAS No.: 51991-93-6
M. Wt: 204.18 g/mol
InChI Key: KIIPDQJOHVHFHP-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrido[1,2-A]pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid: Lacks the methyl group at the 9-position.

    9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylate: An ester derivative of the compound.

Uniqueness

The presence of the methyl group at the 9-position in 9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it distinct from similar compounds.

Properties

IUPAC Name

9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-12-8(6)11-5-7(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIPDQJOHVHFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid
Reactant of Route 2
9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid
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9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid
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9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid
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9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid
Reactant of Route 6
9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid

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